molecular formula C8H10O2 B085359 (Benzyloxy)methanol CAS No. 14548-60-8

(Benzyloxy)methanol

Cat. No. B085359
CAS RN: 14548-60-8
M. Wt: 138.16 g/mol
InChI Key: PETXWIMJICIQTQ-UHFFFAOYSA-N
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Description

“(Benzyloxy)methanol” is an active substance with the EC number 238-588-8 and the CAS number 14548-60-8 . It is currently under assessment as a candidate for substitution .


Molecular Structure Analysis

The molecular formula of “(Benzyloxy)methanol” is C8H10O2 . The molecular structure is based on structures generated from information available in ECHA’s databases .


Physical And Chemical Properties Analysis

“(Benzyloxy)methanol” has a predicted boiling point of 161.7±15.0 °C and a predicted density of 1.095±0.06 g/cm3 .

Scientific Research Applications

  • Hydrogenolysis of Benzylic Compounds : A study demonstrated the hydrogenolysis of benzylic alcohols and derivatives using CO2-expanded methanol, finding that CO2 addition enhanced reaction conversions by decreasing mass transfer resistance and increasing hydrogen solubility. This suggests a potential application in green chemistry processes (Lin et al., 2013).

  • H-Transfer Agent in Carbonyl Reduction : Research has explored methanol as a hydrogen-transfer agent for the Meerwein–Ponndorf–Verley reduction of aromatic aldehydes and aryl ketones. Methanol was found to be effective in producing alcohols from carbonyl compounds under mild conditions (Pasini et al., 2014).

  • HPLC Determination of Benzyloxy Compounds : An HPLC method was developed for determining p-benzyloxy benzyl chloride, using methanol as part of the mobile phase. This demonstrates the role of methanol in analytical chemistry (Jiang Xin, 2005).

  • Electrocatalysis in Fuel Cells : A study on Pd-Ru-P ternary nanoparticle networks highlighted their enhanced electrocatalytic performance for methanol oxidation, suggesting applications in direct methanol fuel cells (DMFCs) (Xu et al., 2017).

  • N-Methylation of Amines and Transfer Hydrogenation : Methanol was used as both a C1 synthon and H2 source for selective N-methylation of amines. This indicates its utility in organic synthesis and pharmaceutical production (Sarki et al., 2021).

  • Capillary Electrophoresis in Non-Aqueous Solvents : Pure methanol was used as a separation medium for capillary electrophoresis of non-ionic polyethers, showcasing its role in evaluating weak complex formations (Okada, 1995).

  • Production of High Octane Gasoline : Research on nano-crystalline ZSM-5 catalysts revealed their ability to convert methanol into high octane gasoline blending stock, highlighting methanol's potential in fuel production (Saxena et al., 2014).

  • Modeling Lanthanide-Dependent Enzymes : A synthetic model for lanthanide-dependent dehydrogenase, which catalyzes methanol oxidation, was developed to understand the enzyme's mechanism, relevant in biochemistry (McSkimming et al., 2017).

  • Methanol/Dioxygen Biofuel Cells : The oxidation of methanol by NAD+-dependent dehydrogenases was used to create a methanol/dioxygen biofuel cell, demonstrating methanol's role in alternative energy sources (Palmore et al., 1998).

  • Methanol Auxotrophy in E. coli for Chemical Production : Escherichia coli was engineered to utilize methanol for growth and chemical production, indicating methanol's potential in biotechnological applications (Chen et al., 2018).

  • Hydroxyl Group Deprotection Reactions : Methanol was used in Pd(OH)2/C-catalyzed hydroxyl group deprotection reactions, illustrating its role in synthetic organic chemistry (Murali et al., 2007).

Safety And Hazards

“(Benzyloxy)methanol” may form explosive peroxides . It is classified as harmful if swallowed or inhaled, and it can cause serious eye irritation .

properties

IUPAC Name

phenylmethoxymethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-7-10-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETXWIMJICIQTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042136
Record name (Benzyloxy)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Benzyloxy)methanol

CAS RN

14548-60-8
Record name Benzyl hemiformal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14548-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzylhemiformal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014548608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanol, 1-(phenylmethoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Benzyloxy)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (benzyloxy)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.065
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZYLHEMIFORMAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDK482748R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
AC de Groot, MA Flyvholm - Kanerva's occupational dermatology, 2020 - Springer
This 31-page chapter in Kanerva’s Occupational Dermatology, 3rd edition (2018), discusses contact allergy to and allergic contact dermatitis from formaldehyde and formaldehyde-…
Number of citations: 12 link.springer.com
C Suarna, RT Dean… - Australian journal of …, 1997 - CSIRO Publishing
… The RF 0·46 band gave colourless crystals (1·56 g, 4·8 mmol, yield 51%) and was identified as 6-benzyloxy methanol (7) with spectral data as follows: Uv λmax (hexane) 288, 286, 280 …
Number of citations: 12 www.publish.csiro.au
PBS Dawadi, J Lugtenburg - Molecules, 2013 - mdpi.com
Proteins and peptides play a preeminent role in the processes of living cells. The only way to study structure-function relationships of a protein at the atomic level without any …
Number of citations: 6 www.mdpi.com
AC De Groot, MA Flyvholm, G Lensen… - Contact …, 2009 - Wiley Online Library
This is one of series of review articles on formaldehyde and formaldehyde‐releasers (others: formaldehyde in cosmetics, in clothes and in metalworking fluids and miscellaneous). Thirty…
Number of citations: 211 onlinelibrary.wiley.com
AC De Groot, IR White, MA Flyvholm… - Contact …, 2010 - Wiley Online Library
In this part of a series of review articles on formaldehyde‐releasers and their relationship to formaldehyde contact allergy, formaldehyde‐releasers in cosmetics are discussed. In this …
Number of citations: 117 onlinelibrary.wiley.com
BA Barner - 1983 - search.proquest.com
In 1975, research laboratories of Sankyo Co., Ltd., Japan, reported isolation of a new family of antibiotics from a cultured strain of Streptomyces. The milbemycins, thirteen structurally …
Number of citations: 2 search.proquest.com
JM Wezenbeek, MPM Janssen, JWA Scheepmaker - 2015 - rivm.openrepository.com
Although formaldehyde is the active substance in many disinfectants and preservatives, this chemical is recognized as a carcinogenic substance. Formaldehyde is therefore expected to …
Number of citations: 2 rivm.openrepository.com
G Wypych, A Wypych - 2015 - books.google.com
Databook of Preservatives contains data for preservatives for products during transport and storage, film preservatives, wood preservatives, fiber, leather, rubber and polymerized …
Number of citations: 1 books.google.com
A Wypych, G Wypych - 2015 - books.google.com
Databook of Biocides contains critical data on the most important biocides in use today. The selection includes generic and commercial biocides, which are approved for use in the …
Number of citations: 6 books.google.com
B Ingemarsson, E Toft, C Clemedson - 2003 - books.google.com
Biociddirektivet, 98/8/EC trädde i kraft 14 maj 1998. Enligt direktivet får biocidprodukter inte placeras på marknaden och användas om de inte är godkända. De existerande aktiva …
Number of citations: 1 books.google.com

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